molecular formula C15H21N3O2 B5089133 N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No.: B5089133
M. Wt: 275.35 g/mol
InChI Key: RPJONWLKTBHMKJ-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea” is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea” typically involves the reaction of 2-methylphenyl isocyanate with 3-(2-oxo-1-pyrrolidinyl)propylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)ethyl]urea
  • N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)butyl]urea
  • N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Uniqueness

“N-(2-methylphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea” is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 2-methylphenyl group and a 3-(2-oxo-1-pyrrolidinyl)propyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-12-6-2-3-7-13(12)17-15(20)16-9-5-11-18-10-4-8-14(18)19/h2-3,6-7H,4-5,8-11H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJONWLKTBHMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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